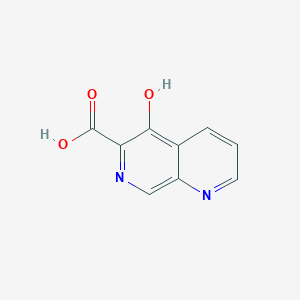

5-Hydroxy-1,7-naphthyridine-6-carboxylic acid

Description

5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound featuring a naphthyridine core substituted with a hydroxyl group at position 5 and a carboxylic acid moiety at position 4. The naphthyridine scaffold, a bicyclic system with two fused pyridine rings, confers unique electronic and steric properties.

Synthesis of this compound can be inferred from related naphthyridine derivatives. For example, ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate undergoes hydrolysis under basic conditions (e.g., 1M NaOH, 95°C) to yield 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylic acid in high yield (93%) .

Properties

CAS No. |

70730-35-7 |

|---|---|

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-hydroxy-1,7-naphthyridine-6-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-10-6(5)4-11-7(8)9(13)14/h1-4,12H,(H,13,14) |

InChI Key |

QYFVOXBHCZWRNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=NC=C2N=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Hemiacetal Intermediates

A robust pathway involves the formation of hemiacetal intermediates followed by nucleophilic substitution. For instance, 2-(4-chlorophenyl)-5-hydroxy- naphthyridin-6-carboxylic acid is prepared through:

-

Bromination : 6-(4-methoxy-phenyl)-2-methyl-nicotinic acid methyl ester is treated with N-bromosuccinimide (NBS) in carbon tetrachloride .

-

Substitution : The brominated intermediate reacts with methyl toluenesulfonyl glycinate in the presence of potassium carbonate .

-

Cyclization : Deprotonation with sodium methoxide induces intramolecular attack, forming the naphthyridine ring .

Critical Parameters:

-

Bromination requires NBS and azobisisobutyronitrile (AIBN) as a radical initiator .

-

Cyclization is optimized at 25–30°C to avoid side reactions .

Hydrolysis of Ester Derivatives

A common industrial method involves the hydrolysis of methyl or ethyl esters . For example, methyl 5-hydroxy-1,7-naphthyridin-6-carboxylate is treated with lithium hydroxide in methanol/water under reflux to yield the carboxylic acid . This step is highly efficient, with yields exceeding 85% .

Optimization Data:

This method is scalable and compatible with continuous flow reactors for industrial production.

Palladium-Catalyzed Cross-Coupling

Advanced routes employ Suzuki-Miyaura coupling to introduce aryl groups at the 2-position of the naphthyridine ring. For instance, 5-hydroxy-2-(3-methoxyphenyl)- naphthyridine-6-carboxylic acid is synthesized via:

Key Metrics:

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow reactors to enhance yield and purity. One protocol involves:

-

Continuous Cyclization : Substituted pyridines and diethyl ethoxymethylenemalonate are fed into a flow reactor at 150°C.

-

Automated Quenching : The output is immediately quenched with ice-cold water to precipitate the product.

-

Recrystallization : The crude product is purified using ethanol/water mixtures .

Advantages:

-

15–20% higher yield compared to batch processes.

-

Reduced reaction time (4h vs. 24h).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyclization | 63–72% | >98% | Moderate | $$ |

| Hemiacetal | 58–70% | 95–97% | High | $$$ |

| Ester Hydrolysis | 78–87% | >99% | Industrial | $ |

| Suzuki Coupling | 68–72% | 92–95% | Low | $$$$ |

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of 5-keto-1,7-naphthyridine-6-carboxylic acid.

Reduction: Formation of 5-hydroxy-1,7-naphthyridine-6-methanol.

Substitution: Formation of various substituted naphthyridine derivatives depending on the substituent introduced.

Scientific Research Applications

1. Antimicrobial Properties

5-Hydroxy-1,7-naphthyridine-6-carboxylic acid derivatives have shown promising antibacterial and antifungal activities. Research indicates that modifications to the naphthyridine structure can enhance these properties. For instance, certain derivatives have been synthesized that exhibit potent activity against various bacterial strains, suggesting potential as lead compounds for antibiotic development .

2. Antiviral Activity

Compounds related to this compound have been studied for their antiviral properties, particularly against HIV. A study reported that specific naphthyridine derivatives demonstrated low nanomolar activity in inhibiting HIV-1 integrase, which is crucial for viral replication . This highlights the potential of these compounds in developing new antiviral therapies.

3. Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Certain naphthyridine derivatives have been identified as inhibitors of specific kinases involved in cancer progression. For instance, inhibitors targeting PIP4K2A have been developed from naphthyridine scaffolds, showing significant selectivity and potency against cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance efficacy and reduce toxicity.

Case Studies

Case Study 1: Antileishmanial Activity

A series of studies evaluated the antileishmanial activity of naphthyridine derivatives, including this compound. In vivo studies demonstrated that certain derivatives significantly reduced parasite burden in mouse models of visceral leishmaniasis, showcasing their potential as new treatments for this neglected tropical disease .

Case Study 2: HIV Integrase Inhibition

Research on naphthyridine derivatives as HIV integrase inhibitors revealed that specific modifications led to compounds with enhanced potency and favorable pharmacokinetics. One notable derivative exhibited a 150-fold increase in potency compared to earlier compounds, indicating a promising direction for HIV therapy development .

Synthetic Strategies

The synthesis of this compound and its derivatives involves various chemical strategies aimed at optimizing yield and purity. Recent advancements in synthetic methodologies have facilitated the rapid production of highly substituted naphthyridines through efficient reactions . These synthetic approaches are critical for expanding the library of compounds available for biological testing.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,7-Naphthyridine-6-carboxylic Acid

This compound lacks the hydroxyl group at position 5, resulting in distinct physicochemical and biological properties:

- Solubility : The absence of the hydroxyl group reduces polarity, likely decreasing water solubility compared to the 5-hydroxy derivative.

- Acidity : The carboxylic acid (pKa ~2–3) remains the primary acidic site, but the 5-hydroxy group in the target compound introduces a second acidic proton (pKa ~8–10), enabling pH-dependent behavior.

- Biological Activity: Hydroxy groups in aromatic systems (e.g., Clutia lanceolata compounds) enhance interactions with enzymes like acetylcholinesterase (AChE) via hydrogen bonding . The 5-hydroxy variant may exhibit superior bioactivity compared to non-hydroxylated analogs.

| Property | 5-Hydroxy-1,7-naphthyridine-6-carboxylic Acid | 1,7-Naphthyridine-6-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₃ | C₉H₆N₂O₂ |

| Molecular Weight | 190.16 g/mol | 174.15 g/mol |

| Key Substituents | -OH (C5), -COOH (C6) | -COOH (C6) |

| Likely pKa Values | ~2 (COOH), ~8–10 (OH) | ~2 (COOH) |

5-Oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylic Acid

The keto group at position 5 introduces tautomeric possibilities (keto-enol equilibrium), which are absent in the 5-hydroxy derivative. This affects:

- Stability : The keto form may stabilize the ring via conjugation, whereas the 5-hydroxy form could participate in intermolecular hydrogen bonding.

- Reactivity: The enol form of the 5-oxo derivative may mimic the 5-hydroxy compound in certain reactions, but the lack of a free hydroxyl group limits its ability to act as a hydrogen-bond donor.

Ethyl 5-Oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate

As a precursor, the ethyl ester is lipophilic and less acidic. Hydrolysis to the carboxylic acid (as described in ) dramatically increases water solubility and introduces a zwitterionic structure at physiological pH.

Hydroxy-Substituted Heterocycles from Clutia lanceolata

Compounds like 1,3,8-trihydroxy-6-methylanthracene-9,10-dione from Clutia lanceolata exhibit potent AChE inhibition, attributed to hydroxyl groups enabling hydrogen bonding with the enzyme’s active site . By analogy, the 5-hydroxy group in the target compound may enhance its bioactivity compared to non-hydroxylated naphthyridines.

Structural and Functional Insights

- Conformational Flexibility : Decahydro-1,6-naphthyridine derivatives (e.g., ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate) exhibit puckered ring systems due to sulfur or oxygen substituents . The planar naphthyridine core of the target compound likely restricts conformational flexibility, favoring π-π stacking and planar interactions in biological targets.

- Synthetic Accessibility : The hydrolysis of esters to carboxylic acids (e.g., 93% yield for 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylic acid ) suggests efficient routes to naphthyridine carboxylic acids, though hydroxylation steps may require optimization.

Biological Activity

5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a naphthyridine backbone with hydroxyl and carboxylic acid functional groups. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Naphthyridine derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that such compounds can effectively combat multidrug-resistant strains of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial against MDR-TB | |

| 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Potent against MDR-TB |

In a study conducted by Sriram et al., derivatives of naphthyridines were synthesized and tested for their effectiveness against various pathogens. Notably, one derivative exhibited superior activity compared to traditional antibiotics like isoniazid.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to reduce the production of pro-inflammatory cytokines in various in vitro models.

Case Study: Inhibition of Cytokine Production

In a study involving RAW 264.7 murine macrophages:

- Tested Compounds : Various naphthyridine derivatives.

- Findings : Significant reduction in TNF-α and IL-6 levels was observed, indicating anti-inflammatory effects.

This suggests that this compound may modulate immune responses effectively.

Anticancer Activity

Emerging research indicates that naphthyridine derivatives possess anticancer properties. The compound has shown cytotoxic effects against several cancer cell lines.

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Metal Ion Sequestration : Some studies suggest that naphthyridines can sequester divalent metal ions, which may play a role in their therapeutic effects against diseases like leishmaniasis .

- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of esters (e.g., ethyl derivatives) under alkaline conditions. For example, ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate undergoes hydrolysis with NaOH (1M, 95°C, 1 h) to yield the carboxylic acid derivative with ~93% efficiency . Oxidation of carbaldehydes using KMnO4 in basic media (e.g., NaOH, ButOH/H2O) is another route, achieving high yields (~91%) under controlled conditions (40 min, 20°C) . Key variables include solvent choice, temperature, and catalyst concentration, which must be optimized to minimize side reactions.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the naphthyridine core and substituent positions. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) validate purity and molecular weight . Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and hydroxyl (-OH) moieties. X-ray crystallography may resolve ambiguities in tautomeric forms, particularly for the oxo/hydroxy groups in the bicyclic structure .

Q. How does the naphthyridine core influence the compound’s physicochemical properties?

- Methodological Answer : The bicyclic naphthyridine structure enhances π-π stacking interactions, which are critical for binding to biological targets. The carboxylic acid group increases water solubility via hydrogen bonding, while the hydroxyl group at position 5 modulates electronic effects (e.g., electron-withdrawing) and tautomeric equilibria . Computational modeling (e.g., DFT) can predict solvatochromic behavior in solvents of varying polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and buffer systems.

- Validate purity : Employ orthogonal methods (HPLC, elemental analysis) to confirm compound integrity .

- Comparative studies : Benchmark against structurally similar analogs (e.g., 1,7-Naphthyridine-5-carboxylic acid) to isolate substituent-specific effects .

Q. What strategies optimize the synthesis of this compound for scalable production?

- Methodological Answer : Continuous flow reactors improve reproducibility and scalability by maintaining precise control over temperature and residence time. Catalytic systems (e.g., Pd/C for hydrogenolysis) enhance efficiency in deprotection steps . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC ensures high purity (>98%) . Reaction monitoring via in-line spectroscopy (e.g., FTIR) enables real-time adjustments .

Q. How can researchers design derivatives of this compound for target-specific applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the hydroxyl (position 5) and carboxylic acid (position 6) groups to enhance binding to bacterial enzymes (e.g., DNA gyrase). Introduce halogens (e.g., Cl at position 8) to improve lipophilicity and membrane penetration .

- Computational docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Biological evaluation : Prioritize derivatives with low MIC values (<1 µg/mL) in antimicrobial assays and low cytotoxicity (IC50 > 50 µM in mammalian cells) .

Q. What are the challenges in analyzing tautomeric equilibria of this compound, and how can they be addressed?

- Methodological Answer : The compound exists in keto-enol tautomeric forms, complicating spectral interpretation. To resolve this:

- Variable-temperature NMR : Monitor chemical shift changes (e.g., ¹³C NMR at 25–80°C) to identify tautomer populations .

- Solvent studies : Compare UV-Vis spectra in aprotic (DMSO) vs. protic (MeOH) solvents to assess hydrogen bonding’s role .

- Theoretical calculations : Perform DFT simulations (e.g., B3LYP/6-31G*) to predict dominant tautomers under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.